N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide
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Description
Scientific Research Applications
Orexin Receptor Antagonism
Compounds structurally similar to N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide have been explored for their role in modulating orexin receptors, which are implicated in arousal and stress-related disorders. A selective orexin-1 receptor antagonist has shown the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting potential therapeutic strategies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Polyamine Catabolism in Cancer Therapy
Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, indicates a mechanism through which these compounds induce programmed cell death in cancer cells. This involves the superinduction of spermidine/spermine N1-acetyltransferase and subsequent oxidative stress, highlighting a potential pathway for selective cytotoxic activity against certain cancer cell types (Ha et al., 1997).
Compulsive Behavior and Food Consumption
Compounds targeting orexin receptors have also been studied in the context of compulsive food consumption and binge eating. Antagonists of the orexin-1 receptor can selectively reduce binge eating of highly palatable food without affecting standard food intake, indicating a role for orexin-1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012).
Synthesis and Cytotoxicity Studies
Studies involving the synthesis of compounds with functional groups similar to those in N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide have evaluated their cytotoxic effects on cancer cells. For instance, polyfunctionalized piperidone oxime ethers have been synthesized and assessed for their antiproliferative activity against human cervical carcinoma cells, suggesting a basis for anticancer drug development (Parthiban et al., 2011).
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)20(25)22-15-16-11-13-24(14-12-16)17-7-3-4-8-17/h5-6,9-10,16-17H,2-4,7-8,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPANQCDMGVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide |
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